N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide
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Overview
Description
N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core linked to a carbohydrazide group, with additional functional groups including a methoxy group and a nitropyridinyl group. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between naphthalene-2-carbohydrazide and an aldehyde derivative of 3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sulfuric acid.
Major Products Formed
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as the nitropyridinyl and methoxy groups plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{3-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C24H18N4O5 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-[(E)-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H18N4O5/c1-32-22-12-16(6-10-21(22)33-23-11-9-20(15-25-23)28(30)31)14-26-27-24(29)19-8-7-17-4-2-3-5-18(17)13-19/h2-15H,1H3,(H,27,29)/b26-14+ |
InChI Key |
YXLUSRLFRMLITL-VULFUBBASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2)OC4=NC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2)OC4=NC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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